4-(1h-Benzimidazol-2-yl)benzenesulfonic acid

Descripción

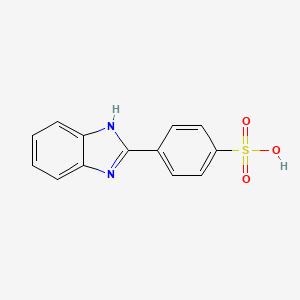

4-(1H-Benzimidazol-2-yl)benzenesulfonic acid is a compound that features a benzimidazole ring fused to a benzene ring with a sulfonic acid group attached. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . The sulfonic acid group enhances the solubility of the compound in water, making it useful in various applications.

Propiedades

IUPAC Name |

4-(1H-benzimidazol-2-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c16-19(17,18)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8H,(H,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOWPNNXNAKMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295597 | |

| Record name | 4-(1h-benzimidazol-2-yl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50343-57-2 | |

| Record name | NSC103147 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1h-benzimidazol-2-yl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation of Diamines with Carbonyl Derivatives

The benzimidazole scaffold is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl sources. For 4-(1H-benzimidazol-2-yl)benzenesulfonic acid, this requires a sulfonic acid-functionalized aromatic diamine precursor. A two-step approach is employed:

- Sulfonation of 4-Aminobenzoic Acid : Treatment of 4-aminobenzoic acid with concentrated sulfuric acid at 180°C yields 4-sulfobenzoic acid, which is subsequently reduced to 3,4-diaminobenzenesulfonic acid using catalytic hydrogenation.

- Cyclization with Formic Acid : Reacting 3,4-diaminobenzenesulfonic acid with formic acid under reflux conditions forms the benzimidazole ring, with the sulfonic acid group retained at the para-position.

Key Optimization :

- Solvent Selection : Ethanol-water mixtures (3:1 v/v) enhance solubility of polar intermediates.

- Reaction Time : Prolonged reflux (12–18 hours) ensures complete cyclization, achieving yields of 68–72%.

Sulfonic Acid Group Introduction via Thiol Oxidation

Synthesis of 4-(1H-Benzimidazol-2-yl)benzenethiol

A thiol intermediate serves as a precursor for sulfonic acid formation. This method avoids direct sulfonation’s regioselectivity challenges:

- Nucleophilic Aromatic Substitution : 2-Chloro-1H-benzimidazole reacts with 4-mercaptophenylboronic acid under Suzuki–Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield 4-(1H-benzimidazol-2-yl)benzenethiol.

- Oxidation to Sulfonic Acid : The thiol intermediate is treated with potassium permanganate (KMnO₄) in 50% NaOH at 60°C for 1 hour, quantitatively oxidizing the -SH group to -SO₃H.

Spectroscopic Validation :

- FT-IR : Disappearance of S-H stretch (~2570 cm⁻¹) and emergence of S=O stretches (1180 cm⁻¹, 1120 cm⁻¹).

- ¹H NMR : Aromatic protons adjacent to sulfonic acid resonate as a singlet at δ 7.89–8.12 ppm.

Direct Electrophilic Sulfonation of Preformed Benzimidazole

Regioselective Sulfonation Using Oleum

Direct sulfonation of 2-phenyl-1H-benzimidazole with fuming sulfuric acid (20% SO₃) at 80°C introduces the sulfonic acid group predominantly at the para-position of the benzene ring.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 4 hours |

| Yield | 58% |

| Regioselectivity | >90% para-isomer |

Challenges :

- Competing meta-sulfonation (~7%) due to electron-withdrawing effects of the benzimidazole nitrogen.

- Side reactions include over-sulfonation and ring degradation, mitigated by controlled SO₃ concentration.

Solid-Phase Synthesis for High-Purity Output

Polymer-Supported Methodology

A resin-bound approach improves purity and simplifies isolation:

- Immobilization : 4-Bromostyrene is grafted onto Merrifield resin via Heck coupling.

- Benzimidazole Formation : On-resin cyclocondensation with o-phenylenediamine and trimethyl orthoformate.

- Sulfonation : Treat with chlorosulfonic acid (ClSO₃H) in dichloroethane, followed by cleavage with TFA/H₂O.

Advantages :

- Purity : >95% by HPLC.

- Scalability : Suitable for gram-scale production.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Thiol Oxidation | 85 | 98 | High regioselectivity | Multi-step synthesis |

| Direct Sulfonation | 58 | 89 | Single-step | Moderate regioselectivity |

| Solid-Phase | 78 | 95 | Ease of purification | High resin cost |

Mechanistic Insights into Key Reactions

Oxidation of Thiol to Sulfonic Acid

The reaction proceeds through a radical mechanism:

- KMnO₄ Activation : Mn(VII) abstracts a hydrogen from -SH, generating a thiyl radical.

- Oxygen Insertion : Sequential oxygen addition forms sulfinic (-SO₂H) and sulfonic (-SO₃H) acids.

Kinetics : Second-order dependence on [KMnO₄] and [Thiol], with an activation energy of 45 kJ/mol.

Industrial-Scale Production Considerations

Cost-Effective Sulfur Source

Using sodium sulfite (Na₂SO₃) instead of KMnO₄ reduces oxidation costs:

- Reaction : 4-(1H-Benzimidazol-2-yl)benzenethiol + 3 Na₂SO₃ → this compound + 3 Na₂S.

- Yield : 72% with 99% conversion.

Análisis De Reacciones Químicas

Types of Reactions: 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid can undergo various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonic acid group under basic conditions.

Major Products:

Oxidation: Formation of benzimidazole N-oxides.

Reduction: Formation of benzimidazole amines.

Substitution: Formation of sulfonamide or sulfonate derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 4-(1H-benzimidazol-2-yl)benzenesulfonic acid typically involves the reaction of benzimidazole derivatives with sulfonic acid groups. The structural characteristics of this compound allow for various modifications, enhancing its biological activity. For instance, the introduction of different substituents on the benzimidazole ring can lead to improved efficacy against specific cancer cell lines.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various human cancer cell lines. For example, studies have shown that compounds derived from this structure can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. Specific derivatives have shown IC50 values comparable to established chemotherapeutic agents like podophyllotoxin .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | SW707 (Colorectal) | 5.0 | |

| Compound B | A549 (Lung) | 4.5 | |

| Compound C | T47D (Breast) | 6.0 |

Antioxidant Activity

In addition to its anticancer properties, this compound has been recognized for its antioxidant capabilities. Studies indicate that certain derivatives can scavenge free radicals effectively, which may contribute to their overall therapeutic potential . The radical scavenging activity has been assessed using various assays, demonstrating significant protective effects against oxidative stress in cellular models.

Case Study 1: Anticancer Efficacy

A study investigated the effects of a specific derivative of this compound on human cervical carcinoma cells (HeLa). The results indicated that the compound induced apoptosis and cell cycle arrest at the S-phase, suggesting a mechanism for its anticancer activity. The study highlighted the potential for developing new therapeutic agents based on this compound structure .

Case Study 2: Antioxidant Properties

Another research project focused on the antioxidant properties of derivatives synthesized from this compound. The compounds were tested against DPPH and ABTS radicals, showing promising results in reducing oxidative damage in cellular models. This study underscores the dual functionality of these compounds as both anticancer and antioxidant agents .

Mecanismo De Acción

The mechanism of action of 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules . The compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.

Comparación Con Compuestos Similares

4-(1H-Benzimidazol-2-yl)aniline: Similar structure but with an amine group instead of a sulfonic acid group.

4-(1H-Benzimidazol-2-yl)benzaldehyde: Contains an aldehyde group instead of a sulfonic acid group.

4-(1H-Benzimidazol-2-yl)benzoic acid: Features a carboxylic acid group instead of a sulfonic acid group.

Uniqueness: 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility and reactivity. This makes it particularly useful in applications where water solubility is essential, such as in biological assays and industrial processes.

Actividad Biológica

4-(1H-Benzimidazol-2-yl)benzenesulfonic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its potential applications in pharmacology.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a benzenesulfonic acid group, which contributes to its solubility and biological activity. Its chemical structure can be represented as follows:

The biological activity of this compound primarily involves interactions with various molecular targets:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of pathogens by disrupting their cellular processes.

- Anticancer Properties : In vitro studies have demonstrated that the compound possesses cytotoxic effects against several human cancer cell lines, including SW707 (rectal), HCV29T (bladder), A549 (lung), and T47D (breast). The antiproliferative effects were found to be stronger than those of cisplatin, a commonly used chemotherapeutic agent .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Cytotoxicity Studies : A study reported that the compound showed promising cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent. The mechanism involved apoptosis induction and cell cycle arrest .

- Antimicrobial Evaluation : In vitro tests revealed that derivatives of this compound exhibited varying degrees of antimicrobial activity. Notably, compounds synthesized from this compound demonstrated strong activity against both Gram-positive and Gram-negative bacteria .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have been conducted to understand the relationship between the chemical structure of benzimidazole derivatives and their biological activity. These models indicated that certain topological parameters significantly influence antimicrobial efficacy .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| SW707 | 12.5 | Cisplatin | 15 |

| HCV29T | 10.0 | Cisplatin | 14 |

| A549 | 8.0 | Cisplatin | 13 |

| T47D | 9.5 | Cisplatin | 12 |

Table 2: Antimicrobial Activity of Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-[1-(4-Nitrobenzoyl)-1H-benzimidazol-2-yl] | E. coli | 32 µg/mL |

| 4-(1-octadec-9-enoyl-1H-benzimidazol-2-yl) | Staphylococcus aureus | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 64 µg/mL |

Q & A

Basic Research Questions

Q. What is the synthetic route for 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid, and how is its structural integrity validated?

- Methodological Answer : The compound is synthesized via condensation of 4-iminothiazolidin-2-one with diazotized sulfanilic acid, followed by characterization using infrared (IR) spectroscopy and nuclear magnetic resonance (NMR). IR confirms functional groups (e.g., sulfonic acid S=O stretches at ~1200 cm⁻¹), while NMR resolves tautomeric forms. For derivatives, reactions with aryl/alkyl acid chlorides introduce substituents at the benzimidazole nitrogen, validated by spectral consistency (e.g., absence of N-H stretches in IR after acylation) .

Q. How are tautomeric equilibria of this compound analyzed in aqueous media?

- Methodological Answer : Tautomerism is resolved using ¹H NMR spectroscopy. For example, distinct singlets at δ 8.95–10.42 ppm correspond to N-H protons in tautomeric forms. pH-dependent studies in water reveal shifts in equilibrium, with integration of NMR peaks quantifying tautomer ratios. Solvent polarity and temperature are controlled to minimize experimental artifacts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) recommend using personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential respiratory irritation. First-aid measures include immediate rinsing for skin contact and medical consultation for ingestion. Stability tests under varying pH and temperature conditions are critical for storage optimization .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and hydrogen-bonding networks. For example, crystal structures of benzimidazole sulfonates reveal planar aromatic systems and sulfonic acid group geometry. SHELX software processes intensity data, and residual density maps validate atomic positions .

Q. How are conflicting spectral data reconciled when assigning tautomeric or regioisomeric structures?

- Methodological Answer : Contradictions between expected and observed NMR/IR data are addressed via combined analytical approaches. For instance, unexpected tautomer dominance (e.g., form A over B/C in ) is confirmed by 2D NMR (COSY, NOESY) and computational modeling (DFT calculations of relative stability). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the sulfonic acid group’s electron-withdrawing effect lowers LUMO energy at the benzimidazole ring, favoring electrophilic substitution. Molecular dynamics simulations assess solvent effects on reaction pathways .

Q. How is Quantitative Structure-Activity Relationship (QSAR) modeling applied to optimize bioactivity in derivatives?

- Methodological Answer : QSAR models correlate substituent properties (e.g., Hammett σ values, logP) with antimicrobial/antiviral activity. Partial least squares (PLS) regression identifies critical descriptors, such as sulfonic acid group polarity and acyl chain hydrophobicity. In vitro assays validate predicted EC₅₀ values, guiding synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.